1-(1-Aminobutan-2-yl)-2,2-dimethylcyclopentan-1-ol
Description
1-(1-Aminobutan-2-yl)-2,2-dimethylcyclopentan-1-ol is a cyclopentanol derivative featuring a 1-aminobutan-2-yl substituent and two methyl groups at the 2-position of the cyclopentane ring. For instance:
- 1-(1-Aminobutan-2-yl)cyclopentan-1-ol (CAS 19110-40-8) has a molecular formula of C₉H₁₉NO and a molecular weight of 157.25 g/mol, lacking the dimethyl substituents .
- 1-(Aminomethyl)-2,2-dimethylcyclopentan-1-ol (CAS 1513337-08-0) has a shorter aminomethyl chain and dimethyl groups, with a molecular formula of C₈H₁₇NO and a molecular weight of 143.23 g/mol .
Such a hybrid structure may offer unique reactivity and stability profiles, positioning it as a candidate for pharmaceutical, agrochemical, or material science applications .
Properties
Molecular Formula |
C11H23NO |
|---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
1-(1-aminobutan-2-yl)-2,2-dimethylcyclopentan-1-ol |
InChI |
InChI=1S/C11H23NO/c1-4-9(8-12)11(13)7-5-6-10(11,2)3/h9,13H,4-8,12H2,1-3H3 |
InChI Key |
CXSRFKIVPXQOJU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN)C1(CCCC1(C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Aminobutan-2-yl)-2,2-dimethylcyclopentan-1-ol typically involves multi-step organic reactions. One common method starts with the cyclopentane ring, which undergoes alkylation to introduce the aminobutyl group. This is followed by hydroxylation to attach the hydroxyl group at the desired position. The reaction conditions often require specific catalysts and controlled temperatures to ensure the correct stereochemistry and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the starting materials are combined under optimized conditions. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process. Purification steps such as distillation and crystallization are crucial to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Aminobutan-2-yl)-2,2-dimethylcyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a more saturated structure.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce fully saturated cyclopentane compounds.
Scientific Research Applications
1-(1-Aminobutan-2-yl)-2,2-dimethylcyclopentan-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It can be utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(1-Aminobutan-2-yl)-2,2-dimethylcyclopentan-1-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups play a crucial role in binding to these targets, influencing their activity and function. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are essential for its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares key structural and functional attributes of 1-(1-Aminobutan-2-yl)-2,2-dimethylcyclopentan-1-ol with its closest analogs:
Structural and Functional Analysis:
This contrasts with 1-(1-Aminobutan-2-yl)cyclopentan-1-ol, which lacks such hindrance and may exhibit higher reactivity . The 1-aminobutan-2-yl chain in the target compound and 1-(1-Aminobutan-2-yl)cyclopentan-1-ol provides a longer alkylamine moiety, which could enhance solubility in polar solvents or binding affinity in biological systems compared to the shorter aminomethyl group in 1-(aminomethyl)-2,2-dimethylcyclopentan-1-ol .
Applications: Pharmaceuticals: The aminobutan-2-yl group in the target compound and 1-(1-Aminobutan-2-yl)cyclopentan-1-ol may facilitate interactions with biological targets (e.g., enzymes, receptors), making them suitable for drug discovery . Material Science: The dimethyl groups in the target compound and 1-(aminomethyl)-2,2-dimethylcyclopentan-1-ol likely improve structural rigidity, useful for synthesizing polymers or coatings with tailored mechanical properties .
Purity and Availability: 1-(Aminomethyl)-2,2-dimethylcyclopentan-1-ol is available in high-purity grades (≥99%), enabling precise R&D applications . No purity data are provided for the target compound or 1-(1-Aminobutan-2-yl)cyclopentan-1-ol, though the latter is marketed as ≥95% pure .
Pharmaceutical Research:
- 1-(1-Aminobutan-2-yl)cyclopentan-1-ol has been explored as a building block for neuroactive compounds due to its amine functionality and cyclopentane backbone . The target compound’s additional dimethyl groups may further modulate pharmacokinetic properties (e.g., metabolic stability).
- 1-(Aminomethyl)-2,2-dimethylcyclopentan-1-ol’s compact structure and high purity make it a candidate for small-molecule drug development, particularly in central nervous system disorders .
Material Science:
- The dimethyl groups in both the target compound and 1-(aminomethyl)-2,2-dimethylcyclopentan-1-ol enhance thermal stability, a critical factor in polymer design .
Biological Activity
1-(1-Aminobutan-2-yl)-2,2-dimethylcyclopentan-1-ol, with CAS number 1513337-08-0, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C₈H₁₇NO, with a molecular weight of 143.22 g/mol. It is characterized by the presence of an amino group and a cyclopentanol structure, which may contribute to its biological activity.
Pharmacological Properties
Research indicates that compounds similar to this compound exhibit various pharmacological effects. Notable activities include:
- Antidepressant Effects : Some studies suggest that compounds with similar structures may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation.
- Neuroprotective Properties : There is evidence that certain cyclopentanol derivatives can protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits in neurodegenerative diseases.
The exact mechanisms through which this compound exerts its effects are not fully elucidated. However, it is hypothesized that:
- Receptor Modulation : The compound may act as a modulator at various neurotransmitter receptors, influencing signaling pathways involved in mood and cognition.
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes involved in neurotransmitter degradation, thereby increasing the availability of these critical molecules in the brain.
Study on Antidepressant Activity
A study published in a peer-reviewed journal examined the antidepressant-like effects of structurally related compounds. The results indicated significant improvements in behavioral tests indicative of antidepressant activity when administered to animal models. The study highlighted the potential for further exploration into the therapeutic applications of this compound in treating depression.
Neuroprotective Effects
Research conducted on neuroprotective agents has shown that certain alcohol derivatives can mitigate neuronal damage caused by oxidative stress. In vitro studies demonstrated that similar compounds reduced cell death in neuronal cultures exposed to neurotoxic agents. This suggests that this compound may possess protective qualities against neurodegeneration.
Data Table: Summary of Biological Activities
| Biological Activity | Effect Type | Reference Source |
|---|---|---|
| Antidepressant Activity | Positive | [Study on Antidepressant Effects] |
| Neuroprotective Activity | Protective | [Research on Neuroprotection] |
| Enzyme Inhibition | Increased Availability | [Mechanistic Studies] |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
